
2-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-benzimidazole, also known as DPIB, is a chemical compound that has been widely studied for its potential applications in scientific research. DPIB is a benzimidazole derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 2-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. This compound has also been found to have anti-inflammatory effects, which can help to reduce inflammation in the body. Additionally, this compound has been shown to have antitumor effects, which can help to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-benzimidazole has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high purity. This compound has also been found to have low toxicity, making it a safe compound to use in cell culture and animal studies. However, there are also limitations to the use of this compound in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-benzimidazole. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a promising candidate for further investigation. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body. Finally, the development of new methods for administering this compound in aqueous solutions could help to overcome some of the limitations of its use in lab experiments.
Synthesemethoden
The synthesis of 2-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with 3,6-dihydro-1(2H)-pyridinemethanol in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to yield high purity this compound with good yields.
Wissenschaftliche Forschungsanwendungen
2-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to have a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
Molekularformel |
C13H15N3 |
|---|---|
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
2-(3,6-dihydro-2H-pyridin-1-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H15N3/c1-4-8-16(9-5-1)10-13-14-11-6-2-3-7-12(11)15-13/h1-4,6-7H,5,8-10H2,(H,14,15) |
InChI-Schlüssel |
AJSAHKHRKSGBJI-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1)CC2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
C1CN(CC=C1)CC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
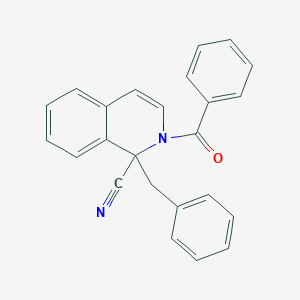

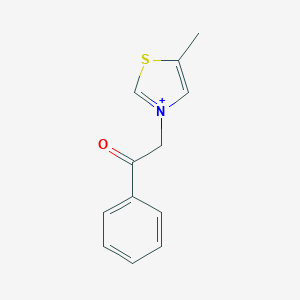

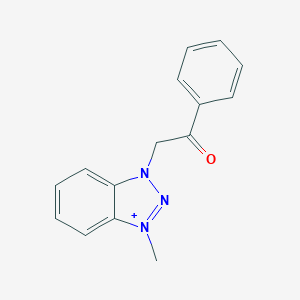
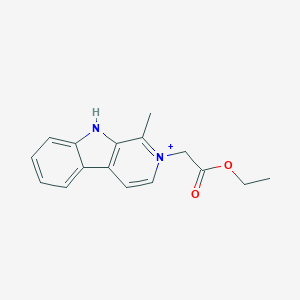
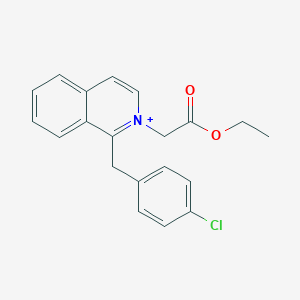

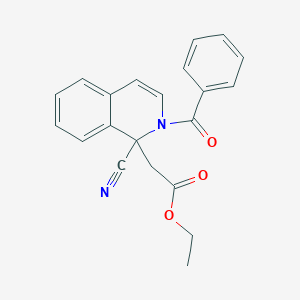
![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)

